2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a brominated benzodioxole moiety attached to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of Benzodioxole Derivative: The brominated benzodioxole is then reacted with formaldehyde and a secondary amine to form the corresponding benzodioxole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as dehalogenated products.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 3-(1,3-benzodioxol-5-yl)acrylaldehyde
Uniqueness
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct biological activity and chemical reactivity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
889945-81-7 |
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Molecular Formula |
C17H16BrNO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-17-16(20-11-21-17)7-14(15)10-19-6-5-12-3-1-2-4-13(12)9-19/h1-4,7-8H,5-6,9-11H2 |
InChI Key |
JFIGFXACRXMEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
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